2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone
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Overview
Description
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a pyridazinone core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized using hydrazine hydrate to yield the pyridazinone core. The final product is obtained through oxidation and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: Shares structural similarities but differs in the core ring structure.
2-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol: Similar functional groups but different overall structure.
Uniqueness
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone is unique due to its specific combination of functional groups and the pyridazinone core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H14Cl2N2O3 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-26-18-5-3-2-4-14(18)16-8-9-19(25)23(22-16)11-17(24)13-7-6-12(20)10-15(13)21/h2-10H,11H2,1H3 |
InChI Key |
JIIYFCKPNDFANW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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